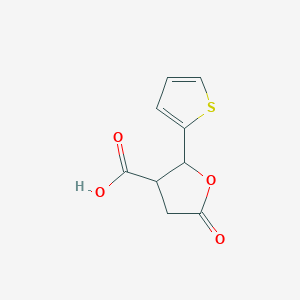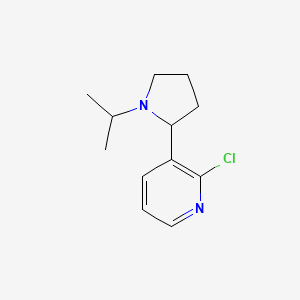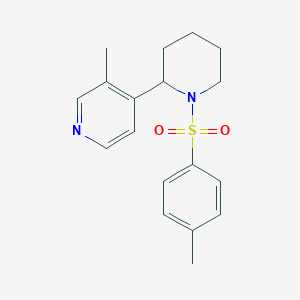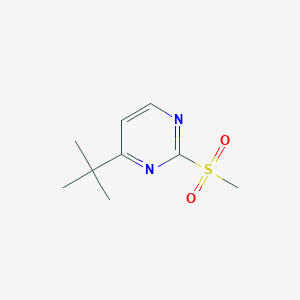
2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylacetamide is a complex organic compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of a trifluoromethyl group and a pyridinone ring, makes it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridinone Ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amination and Acetylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Amino-2-oxo-6-(trifluoromethoxy)pyridin-1(2H)-yl)-N-methylacetamide
- 2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-ethylacetamide
Uniqueness
Compared to similar compounds, 2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H10F3N3O2 |
|---|---|
Poids moléculaire |
249.19 g/mol |
Nom IUPAC |
2-[3-amino-2-oxo-6-(trifluoromethyl)pyridin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C9H10F3N3O2/c1-14-7(16)4-15-6(9(10,11)12)3-2-5(13)8(15)17/h2-3H,4,13H2,1H3,(H,14,16) |
Clé InChI |
DJVOWADVRPOQIN-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CN1C(=CC=C(C1=O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


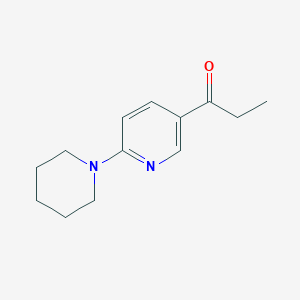

![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B11799781.png)
![4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole](/img/structure/B11799785.png)
